For-nle-OH
CAS No.: 133388-96-2
Cat. No.: VC21537007
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 133388-96-2 |
---|---|
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 g/mol |
IUPAC Name | (2S)-2-formamidohexanoic acid |
Standard InChI | InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
Standard InChI Key | IRIJLKLYPXLQSQ-LURJTMIESA-N |
Isomeric SMILES | CCCC[C@@H](C(=O)O)NC=O |
SMILES | CCCCC(C(=O)O)NC=O |
Canonical SMILES | CCCCC(C(=O)O)NC=O |
Chemical Structure and Properties
Molecular Structure
For-nle-OH is structurally characterized as (S)-2-Formamidohexanoic acid, with a systematic IUPAC name of N-formyl-L-norleucine . The compound features:
-
A central chiral carbon with an (S) configuration
-
A linear butyl side chain
-
A formyl group attached to the amino nitrogen
-
A carboxylic acid group
The structural formula can be represented as CH₃(CH₂)₃CH(NHCHO)COOH, highlighting its derivation from the amino acid norleucine with the addition of a formyl group on the nitrogen .
Chemical Reactivity
For-nle-OH possesses chemical reactivity characteristic of both formylated compounds and amino acids:
-
The formyl group serves as a protecting group for the amino function, reducing its nucleophilicity
-
The carboxylic acid group remains reactive and can participate in condensation reactions to form peptide bonds
-
The compound can participate in various chemical reactions, including acylation and condensation, which are relevant in organic synthesis and peptide chemistry
The compound is typically supplied as a solid and packaged in quantities ranging from milligrams to grams to accommodate various research needs .
Applications in Research and Synthesis
Peptide Synthesis Applications
For-nle-OH serves important functions in peptide synthesis:
-
As a protected amino acid building block for the construction of peptides and peptide mimetics
-
In the creation of N-terminally modified peptides where the formyl group provides specific properties
-
For incorporating norleucine residues into peptide sequences with controlled reactivity
The formyl group serves as a protecting group for the amino function, allowing selective reactions at the carboxylic acid terminus during peptide synthesis .
Structural and Functional Studies
Incorporation of For-nle-OH into peptides can facilitate various structural and functional studies:
-
Modification of peptide hydrophobicity and solubility properties
-
Alteration of peptide-receptor interactions
-
Investigation of structure-activity relationships in bioactive peptides
The physicochemical properties calculated for the related compound Nle(OH) provide insight into potential behaviors of peptides containing norleucine derivatives:
Table 3. Physicochemical Properties of Nle(OH) (Related to For-nle-OH)
Property | Value | Reference |
---|---|---|
LogP | -0.06 | |
Ring Count | 0 | |
Heavy Atom Count | 10 | |
Hydrogen Bond Acceptor Count | 3 | |
Hydrogen Bond Donor Count | 2 | |
Topological Polar Surface Area | 49.33 |
These properties influence how norleucine-containing peptides interact with biological systems and affect their pharmacokinetic properties .
Chemical Biology and Biochemistry Applications
As a Non-Proteinogenic Amino Acid Derivative
-
As a methionine surrogate in protein expression systems
-
In studies of protein structure and function
-
As a metabolic probe in biochemical pathway investigations
The formylated derivative (For-nle-OH) extends these applications by providing a controlled reactivity profile and specific chemical properties .
In Peptide Libraries and Medicinal Chemistry
For-nle-OH can be utilized in:
-
The creation of diverse peptide libraries for drug discovery
-
Development of peptide-based enzyme inhibitors
-
Structure-activity relationship studies in medicinal chemistry
-
Synthesis of peptide analogs with modified pharmacokinetic properties
Biological Significance
Related Amino Acid Biochemistry
While For-nle-OH itself is a synthetic derivative, understanding the biochemistry of its parent compound norleucine provides context for its applications. Norleucine is a straight-chain amino acid that can be biosynthesized under specific conditions:
-
Biosynthesis occurs in some microorganisms, particularly under specific growth conditions
-
Leucine can influence the biosynthesis of norvaline and homoisoleucine in certain organisms
-
The amino acid participates in various metabolic pathways in specialized organisms
The formylated derivative represents a protected version that can be used to study these pathways in controlled conditions.
In Biological and Biochemical Research
For-nle-OH and peptides containing this residue can be valuable tools in various biological research applications:
-
As probes for investigating protein-peptide interactions
-
In the development of enzyme inhibitors and receptor ligands
-
For studying the impact of non-canonical amino acids on protein structure and function
The unique structural features of For-nle-OH make it particularly suitable for these applications, as the formyl group modifies the reactivity and properties of the amino acid in biologically relevant ways .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume